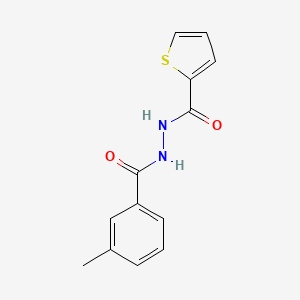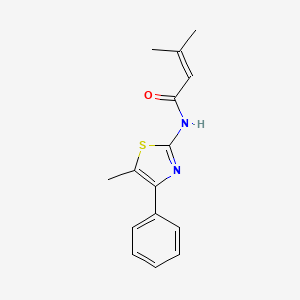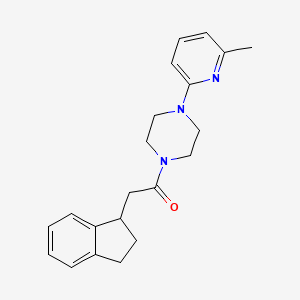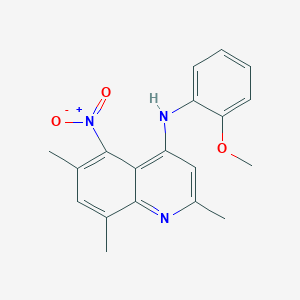![molecular formula C20H20N4 B5675132 3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5675132.png)
3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex spirocyclic compounds often involves multi-step reactions that utilize strategic cyclization and functional group transformations. For example, the synthesis of spiro[cyclohexane-1,2'-[1,2,4]triazolo[1,5-a]pyrimidine] derivatives highlights the utility of diaminomethylene- and aminomethylthiomethylenehydrazones of cyclic ketones reacting with ethoxymethylenemalononitrile, demonstrating a method for constructing spirocyclic frameworks through electrocyclic reactions (Miyamoto & Yamazaki, 1997).
Molecular Structure Analysis
The crystal structure analysis provides insights into the molecular geometry, bond lengths, angles, and conformations of spirocyclic compounds. For instance, the crystal structure determination of a related spiro[cyclohexane] compound elucidated details such as conformational aspects and hybridization states of atoms within the molecule, helping to understand the 3D arrangement and potential reactive sites of similar compounds (Soriano-garcia et al., 2000).
Chemical Reactions and Properties
Spirocyclic compounds like "3'-(3-pyridinyl)-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]" undergo various chemical reactions, including cycloadditions, which are pivotal in heterocyclic chemistry. The aryne [3 + 2] cycloaddition process with pyridinium imides, for example, demonstrates the potential for constructing complex heterocyclic systems through reactions that involve breaking aromaticity and subsequent restoration (Organic & Biomolecular Chemistry, 2012).
properties
IUPAC Name |
3-pyridin-3-ylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclohexane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-4-10-20(11-5-1)13-15-7-2-3-9-17(15)19-23-22-18(24(19)20)16-8-6-12-21-14-16/h2-3,6-9,12,14H,1,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRTNWVRVAUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=NN=C(N24)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-pyridin-3-yl-6'H-spiro[cyclohexane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5675050.png)
![9-[3-(2-ethoxyethoxy)benzoyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675056.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]azepane](/img/structure/B5675066.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-thiophenecarboxylate](/img/structure/B5675073.png)



![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5675099.png)

![1'-[(1-methyl-1H-indol-6-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5675124.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B5675147.png)
![5-methyl-1'-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675149.png)